Cas no 439097-48-0 ((4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE)

(4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE is a synthetic organic compound featuring a benzylpiperazine moiety linked to a phenylmethanone group substituted with a pyrrole ring. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules. The presence of both benzylpiperazine and pyrrole functionalities may confer selective binding properties, making it valuable for probing receptor interactions or modulating biological pathways. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further enhance its applicability in medicinal chemistry and drug discovery workflows. Proper handling and storage under inert conditions are recommended to maintain integrity.
(4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE structure
439097-48-0 structure
Product name:(4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE
CAS No:439097-48-0
MF:C22H23N3O
MW:345.437525033951
CID:5225822

(4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE Chemical and Physical Properties

Names and Identifiers

    • (4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE
    • 1-benzyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
    • Methanone, [4-(phenylmethyl)-1-piperazinyl][4-(1H-pyrrol-1-yl)phenyl]-
    • (4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
    • SMR000180159
    • Oprea1_006016
    • MLS000546961
    • HMS2421C04
    • Inchi: 1S/C22H23N3O/c26-22(20-8-10-21(11-9-20)24-12-4-5-13-24)25-16-14-23(15-17-25)18-19-6-2-1-3-7-19/h1-13H,14-18H2
    • InChI Key: GMJZMMXMBYFAFC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N1C=CC=C1)N1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 440
  • XLogP3: 3.1
  • Topological Polar Surface Area: 28.5

(4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2T-1158-10MG
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-48-0 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
2T-1158-50MG
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-48-0 >90%
50mg
£77.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629738-1mg
(4-(1H-pyrrol-1-yl)phenyl)(4-benzylpiperazin-1-yl)methanone
439097-48-0 98%
1mg
¥464.00 2024-05-13
Key Organics Ltd
2T-1158-1MG
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-48-0 >90%
1mg
£28.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629738-2mg
(4-(1H-pyrrol-1-yl)phenyl)(4-benzylpiperazin-1-yl)methanone
439097-48-0 98%
2mg
¥536.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629738-5mg
(4-(1H-pyrrol-1-yl)phenyl)(4-benzylpiperazin-1-yl)methanone
439097-48-0 98%
5mg
¥573.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629738-10mg
(4-(1H-pyrrol-1-yl)phenyl)(4-benzylpiperazin-1-yl)methanone
439097-48-0 98%
10mg
¥862.00 2024-05-13
Key Organics Ltd
2T-1158-5MG
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-48-0 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
2T-1158-100MG
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-48-0 >90%
100mg
£110.00 2025-02-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00899451-1g
1-Benzyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
439097-48-0 90%
1g
¥2401.0 2024-04-18

Additional information on (4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE

Research Brief on (4-BENZYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE (CAS: 439097-48-0)

In recent years, the compound (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS: 439097-48-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

The compound, characterized by its unique structural features, has been investigated for its role as a modulator of specific biological targets. Recent studies have highlighted its affinity for certain receptor subtypes, particularly in the central nervous system (CNS), suggesting its potential utility in treating neurological disorders. The benzylpiperazine moiety, combined with the pyrrole-phenylmethanone scaffold, is believed to contribute to its selective binding and functional activity.

One of the most notable advancements in the study of this compound is its evaluation as a potential antipsychotic agent. Preclinical studies have demonstrated its ability to modulate dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric conditions. In vitro assays have shown that (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone exhibits high selectivity for D2 and 5-HT2A receptors, with a favorable pharmacokinetic profile.

Further investigations into the compound's mechanism of action have revealed its potential as an anti-inflammatory agent. Recent research has indicated that it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through modulation of NF-κB signaling pathways. This finding opens new avenues for its application in inflammatory and autoimmune diseases.

In addition to its CNS and anti-inflammatory effects, the compound has also been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The exact molecular targets remain under investigation, but early data suggest involvement of the PI3K/Akt/mTOR pathway.

Despite these promising findings, challenges remain in the development of (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and reduce adverse effects.

In conclusion, (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone represents a versatile scaffold with multiple therapeutic potentials. Its unique pharmacological profile makes it a promising candidate for further development in the treatment of neurological, inflammatory, and oncological disorders. Continued research and clinical validation will be essential to fully realize its therapeutic benefits.

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